molecular formula C13H13NO3S2 B10886213 (5Z)-5-(furan-2-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 356569-01-2

(5Z)-5-(furan-2-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10886213
CAS No.: 356569-01-2
M. Wt: 295.4 g/mol
InChI Key: ZZNXBKIYVRFNAN-XFFZJAGNSA-N
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Description

The compound "(5Z)-5-(furan-2-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one" belongs to the rhodanine-derived thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core substituted with a thioxo group at position 2 and a tetrahydrofuran-2-ylmethyl group at position 2. The Z-configured furan-2-ylmethylidene substituent at position 5 introduces planarity and conjugation, influencing its electronic and steric properties . Thiazolidinones are pharmacologically significant, with reported activities including antimicrobial, antiviral, and enzyme-inhibitory effects . This compound’s structural uniqueness lies in its dual heterocyclic substituents (furan and tetrahydrofuran), which may enhance bioavailability and target specificity compared to simpler derivatives .

Properties

CAS No.

356569-01-2

Molecular Formula

C13H13NO3S2

Molecular Weight

295.4 g/mol

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H13NO3S2/c15-12-11(7-9-3-1-5-16-9)19-13(18)14(12)8-10-4-2-6-17-10/h1,3,5,7,10H,2,4,6,8H2/b11-7-

InChI Key

ZZNXBKIYVRFNAN-XFFZJAGNSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/C3=CC=CO3)/SC2=S

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=CC=CO3)SC2=S

solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Formation of 3-(Tetrahydrofuran-2-ylmethyl)-2-Thioxo-Thiazolidin-4-One

The synthesis begins with the preparation of the 3-substituted thiazolidinone intermediate.

Reagents :

  • 2-Aminomethyltetrahydrofuran (1.0 equiv)

  • Carbon disulfide (1.2 equiv)

  • Bromoacetic acid (1.5 equiv)

  • Sodium bicarbonate (aqueous solution)

Procedure :

  • Thiocarbamation : 2-Aminomethyltetrahydrofuran reacts with carbon disulfide in tetrahydrofuran (THF) at 0°C for 12 hours, forming a dithiocarbamate intermediate.

  • Cyclization : The intermediate is treated with bromoacetic acid in aqueous NaHCO₃, stirred for 2 hours, and acidified to pH 2 with HCl. Heating at 80°C for 6 hours induces cyclization.

  • Purification : The crude product is extracted with methylene chloride, dried over MgSO₄, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

Yield : 62–68%
Characterization :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 4.10–4.05 (m, 1H, tetrahydrofuran CH), 3.80–3.75 (m, 2H, OCH₂), 3.30–3.25 (m, 2H, NCH₂), 2.20–1.90 (m, 4H, tetrahydrofuran CH₂).

  • FT-IR : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

Alternative Synthetic Strategies

One-Pot Multi-Component Reaction (MCR)

A streamlined approach combines all reactants in a single pot:

Reagents :

  • 2-Aminomethyltetrahydrofuran

  • Furan-2-carbaldehyde

  • Thioglycolic acid

  • Dicyclohexylcarbodiimide (DCC)

Procedure :

  • Activation : DCC facilitates the coupling of the amine and aldehyde in THF at 0°C.

  • Cyclocondensation : Thioglycolic acid is added, and the mixture is stirred at room temperature for 2 hours.

  • Work-Up : THF is evaporated, and the residue is purified via column chromatography.

Yield : 50–58%
Advantages : Reduced reaction time (2 hours vs. 6 hours).

Solid-State Mechanochemical Synthesis

For solvent-free preparation:

Reagents :

  • 2-Aminomethyltetrahydrofuran

  • Furan-2-carbaldehyde

  • Mercaptoacetic acid

  • Zinc chloride (catalyst)

Procedure :

  • Grinding : Reactants are ground in a ball mill at 30 Hz for 1 hour.

  • Thermal Activation : The mixture is heated at 60°C for 30 minutes to complete cyclization.

Yield : 48–53%
Environmental Benefit : Eliminates organic solvent use.

Optimization and Challenges

By-Product Formation

Competing reactions include:

  • Oxidation of Thiol : Mitigated by conducting reactions under nitrogen.

  • E/Z Isomerization : Controlled by low-temperature condensation (0–5°C).

Catalytic Enhancements

  • Palladium Catalysis : Pd(PPh₃)₄ improves aldehyde coupling efficiency (yield increase: 12%).

  • Microwave Assistance : Reduces reaction time to 20 minutes (yield: 58%).

Comparative Analysis of Methods

Method Yield (%) Time Key Advantage
Stepwise Synthesis62–6818 hrsHigh purity
One-Pot MCR50–582 hrsSimplified workflow
Mechanochemical48–531.5 hrsSolvent-free

Chemical Reactions Analysis

The compound undergoes various reactions:

    Oxidation: It can be oxidized to form corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction of the thiazolidine ring can yield the corresponding tetrahydro derivative.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine nitrogen or the furan ring.

    Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles are used.

    Major Products: These reactions lead to various derivatives with altered functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to (5Z)-5-(furan-2-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one have shown effectiveness against various bacterial strains. A study demonstrated that similar thiazolidinones inhibited the growth of E. coli and S. aureus , suggesting a promising avenue for developing new antibacterial agents .

Anticancer Properties

Thiazolidinone derivatives have been extensively studied for their anticancer potential. Recent literature highlights their ability to inhibit tumor cell proliferation through various mechanisms, including the inhibition of key enzymes involved in cancer cell metabolism. For example, certain derivatives have shown potent cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values indicating strong activity . The structural features of (5Z)-5-(furan-2-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one may enhance its bioactivity compared to simpler analogs.

Case Study 1: Anticancer Activity

In a study examining a series of thiazolidinone analogs, one compound demonstrated significant inhibition of the CDK2 enzyme (IC50 = 56.97 µM) and exhibited cytotoxicity against MCF-7 and HepG2 cell lines with IC50 values of 0.54 µM and 0.24 µM, respectively. This highlights the potential of thiazolidinones as multi-target anticancer agents .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of various thiazolidinone derivatives revealed that certain compounds could inhibit bacterial growth by over 80%, indicating their potential as effective antimicrobial agents. The study emphasized the need for further exploration into the structure-activity relationship to optimize these compounds for clinical use .

Mechanism of Action

  • The compound’s mechanism of action depends on its specific targets.
  • It might inhibit enzymes, modulate signaling pathways, or interact with cellular components.

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities modulated by substituents at positions 3 and 3. Below is a comparative analysis of structurally analogous compounds:

Substituent-Driven Structural and Functional Variations

a. 5-Arylidene Derivatives

  • Compound (II): (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one The 2-hydroxybenzylidene group introduces intramolecular hydrogen bonding (O–H⋯O=C), stabilizing the Z-configuration and enhancing planarity. Biological Activity: Exhibits higher antimicrobial activity than the methanol-solvated analog (III) due to improved membrane penetration .
  • Compound (III): 5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
    • The methoxy group at the 3-position enhances electron-donating effects, increasing reactivity toward nucleophiles. However, steric hindrance from the methoxy group reduces binding affinity in some enzyme assays .

b. Heterocyclic Substituents at Position 3

  • Compound (IV): (5Z)-3-Ethyl-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
    • The ethyl group at position 3 reduces steric bulk compared to tetrahydrofuran-2-ylmethyl, leading to lower logP (2.8 vs. 3.0 in the target compound) and improved aqueous solubility .
    • Biological Activity: Moderate antiviral activity against hepatitis C (EC₅₀ = 12 µM) but inferior to tetrahydrofuran-containing derivatives, suggesting the importance of oxygen-rich substituents in target engagement .
  • Compound (V): (5Z)-3-(Furan-2-ylmethyl)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
    • The extended pyrazole-phenyl substituent at position 5 increases molecular weight (MW = 517.6 g/mol vs. 321.4 g/mol for the target compound) and lipophilicity (XLogP = 5.2). This enhances blood-brain barrier permeability but limits oral bioavailability .

c. Hybrid Derivatives

  • Compound (VI): (5Z)-5-[(2-Methyl-2H-chromen-3-yl)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one
    • The chromene moiety introduces fluorescence properties, enabling its use as a probe in cellular imaging. The pentyl chain at position 3 increases hydrophobicity (XLogP = 4.5), reducing water solubility but improving lipid membrane interaction .
Physicochemical and Pharmacokinetic Properties
Compound MW (g/mol) XLogP H-Bond Donors H-Bond Acceptors Key Substituents
Target Compound 321.4 3.0 1 5 Furan-2-ylmethylidene, THF-methyl
(5Z)-5-(4-Hydroxybenzylidene) analog 321.4 2.8 2 5 4-Hydroxybenzylidene, THF-methyl
(5Z)-3-Ethyl-5-(furan-2-yl) analog 265.3 2.8 1 4 Furan-2-ylmethylidene, ethyl
Compound (V) 517.6 5.2 1 7 Pyrazole-phenyl, furan-methyl

Key Observations:

  • The tetrahydrofuran (THF) substituent in the target compound increases hydrogen bond acceptors (5 vs.
  • Bulkier substituents at position 5 (e.g., pyrazole-phenyl in Compound V) correlate with higher XLogP values, impacting ADME profiles .

Biological Activity

The compound (5Z)-5-(furan-2-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antidiabetic properties, supported by various studies and data.

Chemical Structure

The structural formula of the compound can be represented as follows:

C13H15N1O2S\text{C}_{13}\text{H}_{15}\text{N}_{1}\text{O}_{2}\text{S}

This structure includes a thiazolidinone core, which is known for its pharmacological versatility.

1. Anticancer Activity

Thiazolidinones have shown significant potential in cancer therapy. Studies indicate that derivatives of thiazolidinones exhibit cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Data :
    • Compound tested against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines exhibited IC50 values of 0.45 µM, 0.53 µM, and 0.52 µM respectively .
    • Another study reported that thiazolidinone derivatives inhibited tyrosine-protein kinases c-Met and Ron with IC50 values of 0.382 µM and 0.122 µM respectively .
CompoundCell LineIC50 (µM)
(5Z)-5-(furan-2-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-oneMCF-70.45
(5Z)-5-(furan-2-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-oneA5490.53
(5Z)-5-(furan-2-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-oneHeLa0.52

2. Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties:

  • A study highlighted that thiazolidinone derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
BacteriaInhibition Percentage (%)
E. coli88.46
S. aureus91.66

3. Antidiabetic Activity

Thiazolidinones are known for their role in diabetes management through their interaction with insulin signaling pathways:

  • Research indicates that certain thiazolidinone derivatives inhibit protein tyrosine phosphatase 1B (PTP1B), which is crucial for insulin signaling . The compound showed an IC50 value of 5.88 µM against PTP1B, indicating its potential as an antidiabetic agent.

Case Studies

Several studies have focused on the synthesis and biological evaluation of thiazolidinone derivatives:

  • Synthesis and Evaluation : A series of thiazolidinone derivatives were synthesized and evaluated for their anticancer activity against HT29 adenocarcinoma cells, revealing significant cytotoxic effects with IC50 values ranging from 0.11 to 4.24 µM .
  • Antiviral Potential : Thiazolidinone derivatives were also tested for antiviral activity against various pathogens, showing promising results against viruses causing serious illnesses like COVID-19 and Ebola .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (5Z)-5-(furan-2-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one?

Methodological Answer: The compound is synthesized via a Knoevenagel condensation between a tetrahydrofuran-substituted rhodanine precursor and furan-2-carbaldehyde. Key steps include:

  • Reaction Setup : Mixing 3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one with furan-2-carbaldehyde in ethanol or methanol under acidic conditions (e.g., acetic acid or HCl) .
  • Cyclization : Heating the mixture at 60–80°C for 4–6 hours to form the (Z)-configured exocyclic double bond .
  • Purification : Recrystallization from DMF/ethanol or column chromatography (hexane:ethyl acetate, 1:9) .

Q. Table 1: Representative Reaction Conditions

Aldehyde ComponentSolvent SystemTemperature (°C)Yield (%)Reference
Furan-2-carbaldehydeEthanol/AcOH8075–88
Substituted benzaldehydeDMF/AcOH10065–78

Q. How can the structural identity and purity of this compound be validated?

Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.8 ppm confirm the furan and exocyclic CH group. The tetrahydrofuran methylene protons appear at δ 3.5–4.2 ppm .
    • ¹³C NMR : The thiocarbonyl (C=S) resonates at δ 190–195 ppm, while the carbonyl (C=O) appears at δ 170–175 ppm .
  • X-ray Crystallography : Resolve stereochemistry (Z-configuration) and intermolecular interactions (e.g., S···O contacts) using SHELX-TL or WinGX .
  • Mass Spectrometry : ESI-MS (m/z [M+H]+) matches the molecular formula (C₁₃H₁₃NO₃S₂) .

Q. What reaction mechanisms govern the formation of the thiazolidinone core?

Methodological Answer: The thiazolidinone ring forms via a cyclocondensation mechanism:

Schiff Base Formation : Reaction of a primary amine (e.g., tetrahydrofuran-2-ylmethylamine) with thiocarbonylbisthioglycolic acid to form a thiosemicarbazide intermediate .

Ring Closure : Acid-catalyzed intramolecular cyclization, driven by nucleophilic attack of the thiolate sulfur on the carbonyl carbon .

Advanced Research Questions

Q. How can X-ray crystallography resolve challenges in structural determination, such as disorder in the tetrahydrofuran substituent?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
  • Refinement : Apply SHELXL’s PART and ISOR commands to model disorder in flexible tetrahydrofuran groups. Restraints on bond lengths (DFIX) and thermal parameters (SIMU) improve convergence .
  • Validation : Check using PLATON’s ADDSYM to detect missed symmetry and Mercury’s void analysis for solvent-accessible regions .

Q. Table 2: Crystallographic Parameters

ParameterValueReference
Space GroupP 1
Z’ (molecules/asymmetric unit)1
R Factor< 0.05

Q. What experimental designs are optimal for evaluating the compound’s bioactivity (e.g., antimicrobial or kinase inhibition)?

Methodological Answer:

  • Antimicrobial Assays :
    • MIC Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
    • Mechanistic Studies : Fluorescence-based assays to assess membrane disruption (propidium iodide uptake) .
  • Kinase Inhibition :
    • DYRK1A Assay : Measure IC₅₀ via ADP-Glo™ kinase assay. Compare with roscovitine (positive control) .
    • Molecular Docking : Use AutoDock Vina to predict binding poses at the ATP-binding site .

Q. How can computational methods (e.g., DFT) predict spectroscopic properties and reactivity?

Methodological Answer:

  • Spectroscopic Prediction :
    • IR Frequencies : B3LYP/6-31+G(d,p) calculations identify ν(C=O) at 1720 cm⁻¹ and ν(C=S) at 1250 cm⁻¹ .
    • UV-Vis : TD-DFT (CAM-B3LYP) predicts λₘₐₐ at 350–400 nm (π→π* transitions) .
  • Reactivity Analysis :
    • Frontier Molecular Orbitals : HOMO-LUMO gaps (ΔE ≈ 4.5 eV) correlate with electrophilicity in Knoevenagel reactions .
    • Hydrogen Bonding : AIM analysis (MultiWFN) quantifies S···H interactions critical for crystal packing .

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